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Compound of Interest

Compound Name: Chlorotris(trimethylsilyl)silane

Cat. No.: B1587828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for

chlorotris(trimethylsilyl)silane, a key organosilicon compound. Due to the limited availability

of directly published spectra for this specific molecule, this guide presents a combination of

experimental mass spectrometry data for chlorotris(trimethylsilyl)silane and analogous

spectroscopic data from the closely related compound, tris(trimethylsilyl)silane. This approach

provides a robust predictive framework for the spectroscopic characterization of the title

compound.

Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of chlorotris(trimethylsilyl)silane exhibits a

characteristic fragmentation pattern dominated by the loss of methyl groups and

rearrangements involving the silicon atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1587828?utm_src=pdf-interest
https://www.benchchem.com/product/b1587828?utm_src=pdf-body
https://www.benchchem.com/product/b1587828?utm_src=pdf-body
https://www.benchchem.com/product/b1587828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Plausible Assignment

267 ~5 [M - CH₃]⁺

207 ~10 [M - Si(CH₃)₃]⁺

174 100 [(CH₃)₃Si-Si-Si(CH₃)₂]⁺

159 ~45 [Si₃(CH₃)₇]⁺

147 ~15 [Si₂(CH₃)₅Cl]⁺ or [Si₃(CH₃)₅]⁺

129 ~24 [Si₂(CH₃)₄Cl]⁺

73 ~90 [Si(CH₃)₃]⁺

Experimental Protocol

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Introduction: The sample is typically dissolved in a volatile organic solvent (e.g.,

dichloromethane or hexane) and injected into the GC, where it is vaporized and separated

from the solvent and any impurities.

Mass Analysis: The vaporized sample enters the mass spectrometer, where it is ionized by a

beam of electrons. The resulting charged fragments are then separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each fragment, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in

solution. For chlorotris(trimethylsilyl)silane, ¹H, ¹³C, and ²⁹Si NMR are particularly

informative. In the absence of direct experimental spectra for chlorotris(trimethylsilyl)silane,

the data for the structurally analogous tris(trimethylsilyl)silane is presented. The substitution of
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the Si-H proton with a chlorine atom is expected to induce a downfield shift in the signals of the

neighboring silicon and carbon atoms due to the inductive effect of the electronegative chlorine.

Analogous Data Presentation: Tris(trimethylsilyl)silane

Nucleus
Chemical Shift (δ)

ppm
Multiplicity Assignment

¹H ~0.2 Singlet Si(CH₃)₃

~3.5 Singlet SiH

¹³C ~1.5 Singlet Si(CH₃)₃

²⁹Si ~-9 Singlet Si(CH₃)₃

~-117 Singlet Si-H

Expected Shifts for Chlorotris(trimethylsilyl)silane:

The ¹H NMR spectrum is expected to show a single peak for the 27 equivalent protons of the

trimethylsilyl groups, likely slightly downfield from 0.2 ppm.

The ¹³C NMR spectrum will also display a single resonance for the nine equivalent methyl

carbons, shifted slightly downfield from 1.5 ppm.

In the ²⁹Si NMR spectrum, two signals are anticipated. The signal for the three equivalent

silicon atoms of the trimethylsilyl groups is expected to be slightly downfield from -9 ppm.

The signal for the central silicon atom bonded to chlorine will be significantly shifted

downfield from -117 ppm, likely in the range of -50 to -80 ppm, due to the strong deshielding

effect of the chlorine atom.

Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆)

in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal

standard (δ = 0 ppm).
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Data Acquisition:

¹H NMR: A standard one-pulse experiment is typically used.

¹³C NMR: A proton-decoupled experiment is performed to simplify the spectrum to single

lines for each unique carbon atom.

²⁹Si NMR: Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus,

specialized techniques such as DEPT (Distortionless Enhancement by Polarization

Transfer) or the use of relaxation agents (e.g., Cr(acac)₃) may be employed to enhance

signal intensity and reduce acquisition time.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Analogous Data Presentation: Tris(trimethylsilyl)silane

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2950 Strong
C-H stretch (asymmetric) in

CH₃

~2900 Medium C-H stretch (symmetric) in CH₃

~2080 Strong Si-H stretch

~1250 Strong
Si-CH₃ symmetric deformation

(umbrella mode)

~840 Very Strong Si-C stretch and CH₃ rock

~690 Medium Si-C stretch

Expected IR Bands for Chlorotris(trimethylsilyl)silane: The IR spectrum of

chlorotris(trimethylsilyl)silane is expected to be very similar to that of
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tris(trimethylsilyl)silane, with the notable absence of the strong Si-H stretching band around

2080 cm⁻¹. The characteristic Si-Cl stretching vibration is expected to appear in the region of

450-600 cm⁻¹, which is often in the far-infrared region and may not be observed on all standard

mid-IR spectrometers.

Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample can be analyzed as a KBr pellet, a Nujol mull, or by

using an Attenuated Total Reflectance (ATR) accessory. If the compound is soluble in a

suitable solvent (e.g., CCl₄, CS₂), a solution spectrum can be obtained in an IR-transparent

cell.

Data Acquisition: A background spectrum (of the empty sample holder or pure solvent) is first

recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like chlorotris(trimethylsilyl)silane.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

Structure Elucidation

Chemical Compound
(e.g., Chlorotris(trimethylsilyl)silane)

Dissolution in
Appropriate Solvent

Infrared (IR) SpectroscopyMass Spectrometry (MS) NMR Spectroscopy
(¹H, ¹³C, ²⁹Si)

Analyze Mass Spectrum
(m/z, Fragmentation)

Process & Analyze NMR Spectra
(Chemical Shifts, Couplings)

Analyze IR Spectrum
(Vibrational Frequencies)

Propose/Confirm
Molecular Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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